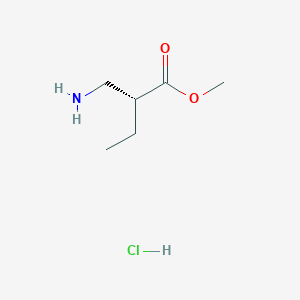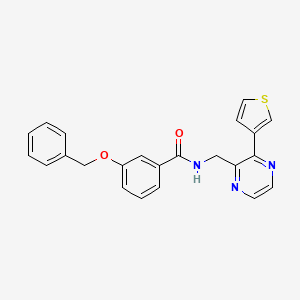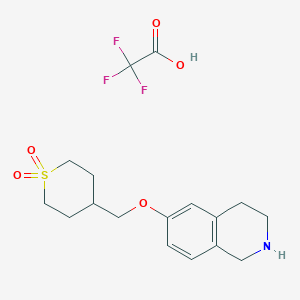
4-(1,2,3,4-Tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-[(1,2,3,4-tetrahydroisoquinolin-6-yloxy)methyl]-1lambda6-thiane-1,1-dione; trifluoroacetic acid, has a CAS Number of 2243512-47-0 . It has a molecular weight of 409.43 . The IUPAC name is 4-((((1,2,3,4-tetrahydroisoquinolin-6-yl)oxy)methyl)tetrahydro-2H-thiopyran 1,1-dioxide 2,2,2-trifluoroacetate .
The salt data is OC(=O)C(F)(F)F . For more detailed physical and chemical properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other specialized resources.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Heterocyclic N-Oxides Rearrangement: Trifluoroacetic anhydride has been identified as a mild reagent for rearranging heterocyclic N-oxides to their corresponding nuclear oxygenated heterocycles, demonstrating the utility of trifluoroacetic acid derivatives in synthesizing complex organic structures (H. Daeniker & J. Druey, 1958).
- Synthesis of Hydrogenated Thiazoloisoquinolines: The synthesis of dihydro- and tetrahydro-thiazoloisoquinolines from 3,4-dihydroisoquinoline derivatives underlines the role of sulfur-containing reagents and conditions conducive to cyclization and substitution reactions, showcasing the chemical versatility of isoquinoline derivatives (M. Rozwadowska & A. Sulima, 2001).
Medicinal Chemistry and Biological Applications
- Local Anesthetic Activity and Acute Toxicity Evaluation: A study on the synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their high local anesthetic activity and provided insights into their acute toxicity and structure-toxicity relationship. This research highlights the potential therapeutic applications of tetrahydroisoquinoline derivatives and the importance of modifying these compounds to reduce toxicity while enhancing therapeutic efficacy (A. Azamatov et al., 2023).
Catalysis and Synthetic Methodologies
- Asymmetric Synthesis: The direct synthesis of optically active 1,2,3,4-tetrahydroisoquinolines via asymmetric hydrogenation of isoquinolinium salts catalyzed by chiral iridium complexes has been reported, showcasing the application of these compounds in enantioselective synthesis and their potential in producing chiral drug intermediates (Atsuhiro Iimuro et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,2,3,4-tetrahydroisoquinolin-6-yloxymethyl)thiane 1,1-dioxide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S.C2HF3O2/c17-20(18)7-4-12(5-8-20)11-19-15-2-1-14-10-16-6-3-13(14)9-15;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPAKCPQJLFBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2782533.png)
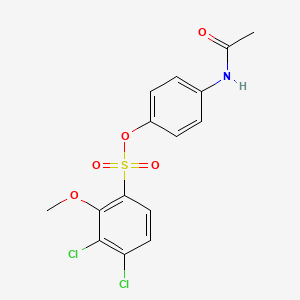
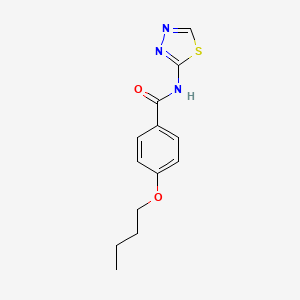
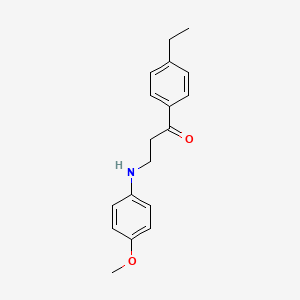
![1-{2-[(2,4-Dichlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2782540.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782542.png)
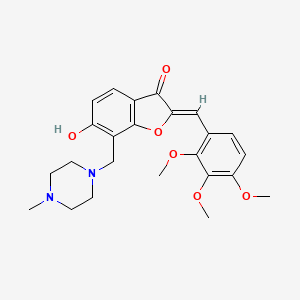
![N-(3,5-bis(trifluoromethyl)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2782545.png)
![2-(2-nitrobenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2782546.png)
![[1-(5-Chloro-2-methoxyphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2782547.png)
